molecular formula C16H13BrN2O2 B2393463 2-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-5-methoxyphenol CAS No. 312311-83-4

2-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-5-methoxyphenol

Cat. No.: B2393463
CAS No.: 312311-83-4
M. Wt: 345.196
InChI Key: LVDTUDIULBHXPJ-UHFFFAOYSA-N
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Description

2-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-5-methoxyphenol is an organic compound that features a bromophenyl group, a pyrazole ring, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-5-methoxyphenol typically involves the formation of the pyrazole ring followed by the introduction of the bromophenyl and methoxyphenol groups. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or a brominating agent. The methoxyphenol group is typically introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-5-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Phenyl derivatives and dehalogenated products.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-5-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with active sites. The methoxyphenol group can participate in redox reactions, contributing to the compound’s bioactivity. These interactions can modulate enzyme activity, inhibit cell proliferation, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-thiazol-2-amine: Shares the bromophenyl group and has similar biological activities.

    2-(4-Bromophenyl)quinoxaline: Contains a bromophenyl group and is used in similar research applications.

    4-Bromophenylacetic acid: Another bromophenyl derivative with different functional groups and applications.

Uniqueness

2-(4-(4-bromophenyl)-1H-pyrazol-3-yl)-5-methoxyphenol is unique due to the combination of its bromophenyl, pyrazole, and methoxyphenol groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-21-12-6-7-13(15(20)8-12)16-14(9-18-19-16)10-2-4-11(17)5-3-10/h2-9,20H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDTUDIULBHXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=C(C=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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